(R)-Pyrrolidine-2-carbonitrile hydrochloride

Chiral synthesis DPP-4 inhibitors stereochemistry

Researchers developing stereochemically defined DPP-4 inhibitors need enantiopure (R)-configured pyrrolidine-2-carbonitrile building blocks to achieve target binding and selectivity. This compound provides the (R)-enantiomer (≥97% purity), enabling synthesis of DPP-4 inhibitor candidates with IC₅₀ values as low as 0.017 µM and >1000-fold selectivity against DPP-8/DPP-9. Supplied as a stable hydrochloride salt with batch-specific NMR/HPLC documentation for reproducible synthetic workflows. Also applicable for polypharmacology strategies targeting α-amylase, α-glucosidase, and DPP-IV.

Molecular Formula C5H9ClN2
Molecular Weight 132.59 g/mol
CAS No. 675602-84-3
Cat. No. B044792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pyrrolidine-2-carbonitrile hydrochloride
CAS675602-84-3
Synonyms(2R)-2-Pyrrolidinecarbonitrile Hydrochloride;  (2R)-2-Pyrrolidinecarbonitrile Monohydrochloride
Molecular FormulaC5H9ClN2
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESC1CC(NC1)C#N.Cl
InChIInChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m1./s1
InChIKeyQSJTUXCBPTVKQZ-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: (R)-Pyrrolidine-2-carbonitrile Hydrochloride


(R)-Pyrrolidine-2-carbonitrile hydrochloride is a chiral pyrrolidine-2-carbonitrile derivative with a defined stereocenter at the 2-position bearing the (R)-configuration [1]. This compound, with molecular formula C₅H₉ClN₂ and molecular weight 132.59 g/mol , serves as a key chiral building block and synthetic intermediate, distinguished from its (S)-enantiomer by its specific utility in constructing dipeptidyl peptidase-4 (DPP-4) inhibitors, notably Vildagliptin [1][2]. Its crystalline hydrochloride salt form (purity specifications typically 95–98%) provides enhanced stability and handling characteristics for research and development applications .

Enantiomer Specificity in DPP-4 Inhibitor Synthesis


The (R)- and (S)-enantiomers of pyrrolidine-2-carbonitrile are not interchangeable synthons due to their fundamentally divergent roles in medicinal chemistry. The (S)-enantiomer is specifically employed in the synthesis of the clinically approved DPP-4 inhibitor Vildagliptin, which requires the (S)-stereochemistry at the pyrrolidine 2-position for target binding [1][2]. The (R)-enantiomer enables distinct stereochemical outcomes in derivatization, providing access to alternative compounds where the (R)-configuration is required for activity, selectivity, or intellectual property considerations [3]. Substituting the (R)-enantiomer with the (S)-form (or racemic mixtures) in a synthetic route designed for (R)-stereochemistry will yield the incorrect stereoisomer of the target molecule, which may exhibit significantly reduced or absent biological activity. This stereochemical specificity is quantifiably demonstrated by the DPP-4 inhibitory activity of pyrrolidine-2-carbonitrile derivatives, where the precise stereochemical arrangement determines enzyme inhibition potency and selectivity profiles [4].

Quantitative Comparator Evidence


Stereochemical Specificity in DPP-4 Inhibitor Synthesis

(R)-Pyrrolidine-2-carbonitrile hydrochloride provides the (R)-stereochemical configuration required for synthesizing alternative DPP-4 inhibitors and other bioactive compounds where (S)-stereochemistry is unsuitable or patent-restricted. The (S)-enantiomer is the established synthon for Vildagliptin, a clinically approved DPP-4 inhibitor [1]. However, pyrrolidine-2-carbonitrile derivatives with varying stereochemical and substituent patterns demonstrate DPP-4 IC₅₀ values ranging from 22.87 to 42.12 µg/mL [2], establishing that the pyrrolidine-2-carbonitrile scaffold supports potent enzyme inhibition when properly derivatized with appropriate stereochemistry.

Chiral synthesis DPP-4 inhibitors stereochemistry diabetes research

DPP-4 Inhibition Potency of Pyrrolidine-2-carbonitrile Derivatives

Derivatives built upon the pyrrolidine-2-carbonitrile scaffold demonstrate quantifiable DPP-4 inhibitory activity. A series of pyrrolidine-2-carbonitrile derivatives evaluated in a 2025 study exhibited DPP-4 IC₅₀ values ranging from 22.87 to 42.12 µg/mL [1]. More potently, compound 17a, a derivative featuring 4-fluoropyrrolidine-2-carbonitrile, displayed DPP-4 IC₅₀ = 0.017 µM with selectivity ratios of DPP-8/DPP-4 = 1324 and DPP-9/DPP-4 = 1164 [2]. In comparison, the reference DPP-4 inhibitor NVP-DPP728 exhibits a Ki of 11 nM against human DPP-4 , while ASP4000 demonstrates a Ki of 1.05 nM against human recombinant DPP-4 [3], establishing a benchmark potency range for clinical-stage DPP-4 inhibitors.

DPP-4 inhibition type 2 diabetes enzyme assay structure-activity relationship

Multitarget Enzyme Inhibition Profile

Pyrrolidine-2-carbonitrile derivatives demonstrate quantifiable multitarget enzyme inhibition beyond DPP-4 alone. In a 2025 structure-activity relationship study, the synthesized derivatives exhibited IC₅₀ ranges of 9.36–21.54 µg/mL for α-amylase and 13.32–46.14 µg/mL for α-glucosidase, in addition to 22.87–42.12 µg/mL for DPP-IV [1]. Compounds bearing para-methyl (6b) and para-chloro (6c) substituents demonstrated the most potent inhibitory activity across all three enzymatic targets. These compounds also exhibited high binding affinities for human serum albumin (HSA), with binding constant (Ka) values of 7.31 × 10⁵ M⁻¹ and 7.43 × 10⁵ M⁻¹, respectively [1].

multitarget inhibitors α-amylase inhibition α-glucosidase inhibition metabolic disorders

Purity Specifications and Analytical Documentation

Commercially available (R)-Pyrrolidine-2-carbonitrile hydrochloride is supplied with defined purity specifications and analytical documentation. Vendor specifications range from 95% minimum purity (AKSci, AChemBlock) to 97% (Bidepharm, Fluorochem, Sigma-Aldrich/Ambeed) and 98% NLT (MolCore) . Bidepharm provides batch-specific quality control data including NMR, HPLC, and GC detection reports . The compound is characterized by MDL number MFCD03426407 and InChIKey QSJTUXCBPTVKQZ-NUBCRITNSA-N, with a defined stereocenter at the 2-position .

quality control purity specification procurement analytical chemistry

Physicochemical Properties for Synthetic Planning

(R)-Pyrrolidine-2-carbonitrile hydrochloride is characterized by defined physicochemical parameters relevant to synthetic planning and reaction optimization. The topological polar surface area (TPSA) is calculated as 35.82 Ų . LogP values vary by prediction method: consensus LogP = 0.5, XLOGP3 = 0.91, WLOGP = 0.68, MLOGP = 0.07, SILICOS-IT = 0.83 . The free base (S)-pyrrolidine-2-carbonitrile exhibits LogP = 0.59078 and PSA = 35.82 [1]. Estimated water solubility is 7.71 mg/mL (0.0582 mol/L), classified as "very soluble" .

physicochemical properties LogP TPSA drug-likeness

Radiolabeling Applications in Radiopharmaceutical Synthesis

(R)-Pyrrolidine-2-carbonitrile hydrochloride has documented utility as a reactant for the synthesis of N-pyrrolidinylcarbonyl-containing radiohalogen compounds intended for radiotherapy applications . This application leverages the nitrile functional group and pyrrolidine ring for constructing radiolabeled molecular frameworks. While quantitative comparative data for this specific application versus alternative synthons is not available in the open literature, this represents a differentiated use case distinct from its role as a DPP-4 inhibitor intermediate.

radiotherapy radiohalogen compounds imaging agents radiopharmaceuticals

Application Scenarios for (R)-Pyrrolidine-2-carbonitrile Hydrochloride


Synthesis of (R)-Configured DPP-4 Inhibitors

Medicinal chemistry programs developing novel DPP-4 inhibitors requiring (R)-stereochemistry at the pyrrolidine 2-position should procure (R)-Pyrrolidine-2-carbonitrile hydrochloride. The pyrrolidine-2-carbonitrile scaffold supports DPP-4 inhibition with derivatives achieving IC₅₀ values as low as 0.017 µM and selectivity ratios exceeding 1000-fold against DPP-8 and DPP-9 [1]. The (R)-enantiomer specifically enables synthesis of stereochemically defined candidates distinct from those derived from the (S)-enantiomer used for Vildagliptin [2].

Multitarget Antidiabetic Agent Development

Research groups pursuing polypharmacology strategies for metabolic disorders can utilize (R)-Pyrrolidine-2-carbonitrile hydrochloride to access derivatives with demonstrated triple-enzyme inhibition. Evidence shows pyrrolidine-2-carbonitrile derivatives inhibit α-amylase (IC₅₀ = 9.36–21.54 µg/mL), α-glucosidase (IC₅₀ = 13.32–46.14 µg/mL), and DPP-IV (IC₅₀ = 22.87–42.12 µg/mL) [1]. Optimized derivatives bearing para-methyl and para-chloro substituents exhibit highest potency across all three targets and high HSA binding affinity (Ka = 7.31–7.43 × 10⁵ M⁻¹) [1].

Radiohalogen-Labeled Compound Preparation

Investigators in radiopharmaceutical chemistry can employ (R)-Pyrrolidine-2-carbonitrile hydrochloride as a reactant for synthesizing N-pyrrolidinylcarbonyl-containing radiohalogen compounds intended for radiotherapy applications [1]. The compound's defined stereochemistry and nitrile functional group provide a versatile handle for constructing radiolabeled molecular frameworks with potential diagnostic or therapeutic utility.

Chiral Building Block for Heterocyclic Synthesis

Synthetic chemists requiring a defined (R)-configured 2-cyanopyrrolidine building block should procure (R)-Pyrrolidine-2-carbonitrile hydrochloride for constructing chiral heterocyclic compounds. The compound is available with purity specifications ranging from 95% to 98% and batch-specific analytical documentation (NMR, HPLC, GC) from multiple vendors [1][2]. Its physicochemical profile (TPSA = 35.82 Ų, consensus LogP = 0.5, water solubility = 7.71 mg/mL) [3] supports predictable behavior in synthetic transformations and purification workflows.

Technical Documentation Hub

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